6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid
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Overview
Description
6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid is a heterocyclic compound that contains a fluorine atom and a triazolo-pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis suggests potential for industrial application .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups .
Scientific Research Applications
6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inverse agonist for RORγt, and as an inhibitor for PHD-1, JAK1, and JAK2 . These interactions can modulate various biological processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Similar core structure but lacks the fluorine atom.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Features a fused triazolo-pyridine structure.
Uniqueness
The presence of the fluorine atom in 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid enhances its chemical stability and biological activity compared to its non-fluorinated counterparts . This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H4FN3O2 |
---|---|
Molecular Weight |
181.12 g/mol |
IUPAC Name |
6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4FN3O2/c8-4-1-2-5-9-6(7(12)13)10-11(5)3-4/h1-3H,(H,12,13) |
InChI Key |
VGJNKGHLDJFSKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1F)C(=O)O |
Origin of Product |
United States |
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